

# Clinical trial results comparing Bersacapavir combination therapy to monotherapy

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Bersacapavir |           |
| Cat. No.:            | B606041      | Get Quote |

# Bersacapavir: Clinical Trial Landscape in Hepatitis B, Not HIV

A review of current clinical trial data reveals that **Bersacapavir** (JNJ-56136379), a novel capsid assembly modulator, is under investigation for the treatment of chronic Hepatitis B (HBV) infection, not HIV. Consequently, there are no clinical trial results comparing **Bersacapavir** combination therapy to monotherapy for the treatment of HIV. Researchers and drug development professionals in the HIV field may be thinking of Lenacapavir, a different capsid inhibitor that has been approved for HIV-1 treatment.[1][2][3]

**Bersacapavir** functions by interfering with the assembly of the HBV nucleocapsid, a critical step in the viral replication process.[4] Clinical studies for this investigational drug have focused on its use in combination with other antiviral agents to achieve a functional cure for chronic hepatitis B.

## Bersacapavir's Investigational Focus: Chronic Hepatitis B

Clinical trials for **Bersacapavir** have primarily evaluated its efficacy and safety as part of a combination therapeutic regimen for HBV. For instance, the REEF-1 and REEF-2 Phase 2b studies assessed **Bersacapavir** in conjunction with nucleos(t)ide analogues (NAs) and, in some arms, a small-interfering RNA (siRNA), JNJ-73763989. These trials have been designed



to measure reductions in Hepatitis B surface antigen (HBsAg) and HBV DNA levels, key markers of viral activity.

The core principle behind these combination strategies is to target the HBV lifecycle at multiple stages, which is a common approach in antiviral therapy to enhance efficacy and reduce the likelihood of drug resistance.

### The HIV Capsid Inhibitor: Lenacapavir

For researchers focused on HIV, the relevant capsid inhibitor is Lenacapavir.[1][2][3][5] Lenacapavir has a distinct mechanism of action that disrupts the HIV-1 capsid at multiple stages of the viral lifecycle.[6][7] It is approved for use in combination with other antiretrovirals for heavily treatment-experienced adults with multidrug-resistant HIV-1.[2] Clinical trials for Lenacapavir have demonstrated its potent antiviral activity and long-acting profile, allowing for infrequent dosing.[3][5]

### **Clarification on Therapeutic Targets**

The distinction between **Bersacapavir** for HBV and Lenacapavir for HIV is critical for the scientific community. While both are capsid inhibitors, their development pathways and clinical applications are directed at two different viral infections. The provided search results do not contain any information on clinical trials evaluating **Bersacapavir** for the treatment of HIV. Therefore, a direct comparison of **Bersacapavir** combination therapy to monotherapy in an HIV context is not possible.

For detailed clinical trial data on **Bersacapavir**, researchers should refer to studies focused on chronic hepatitis B. For information on capsid inhibitors in the context of HIV, the focus should be on Lenacapavir.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References







- 1. Lenacapavir: A capsid inhibitor for HIV-1 treatment and prevention PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lenacapavir: A first-in-class capsid inhibitor for the treatment of highly treatment-resistant HIV PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HIV capsid inhibitor offers new option for people with highly resistant HIV | aidsmap [aidsmap.com]
- 4. Antiviral Properties and Mechanism of Action Studies of the Hepatitis B Virus Capsid Assembly Modulator JNJ-56136379 PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Potent, Long-lasting HIV Capsid Inhibitor Discovery and Innovation at University of Utah Health [discovery.med.utah.edu]
- 6. National HIV Curriculum Mini-Lectures Lecture HIV Capsid Inhibitors: Mechanism of Action National HIV Curriculum [hiv.uw.edu]
- 7. The primary mechanism for highly potent inhibition of HIV-1 maturation by lenacapavir PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Clinical trial results comparing Bersacapavir combination therapy to monotherapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606041#clinical-trial-results-comparing-bersacapavir-combination-therapy-to-monotherapy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com